molecular formula C16H17ClN4O2S B11159475 1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11159475
M. Wt: 364.9 g/mol
InChI Key: BDURQJQNGFGQHA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiadiazole moiety, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step may involve the reaction of a suitable thiadiazole precursor with the pyrrolidine intermediate.

    Attachment of the chlorophenyl group: This can be done through substitution reactions, where a chlorophenyl group is introduced to the pyrrolidine-thiadiazole intermediate.

    Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea: This compound also contains a chlorophenyl group and is studied for its biological activities.

    1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea: Another compound with a chlorophenyl group, known for its potential therapeutic applications.

    1-(4-chlorophenyl)methylpyrrolidin-3-ol: This compound features a pyrrolidine ring and a chlorophenyl group, similar to the target compound.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-2-3-13-19-20-16(24-13)18-15(23)10-8-14(22)21(9-10)12-6-4-11(17)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,18,20,23)

InChI Key

BDURQJQNGFGQHA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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